molecular formula C9H8BrLiO4 B2911113 Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate CAS No. 2228574-77-2

Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate

Cat. No.: B2911113
CAS No.: 2228574-77-2
M. Wt: 267
InChI Key: QBVFJNHMFWXXRA-UHFFFAOYSA-M
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Description

Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate is a lithium carboxylate derivative characterized by a brominated aromatic core with a hydroxymethyl substituent and an acetate group. The bromine atom at the para position enhances steric and electronic effects, while the hydroxymethyl group (-CH2OH) introduces hydrogen-bonding capacity. This compound is of interest in materials science and medicinal chemistry due to its structural hybridity, which may influence thermal stability, electrochemical behavior, and biological interactions .

Properties

IUPAC Name

lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4.Li/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVFJNHMFWXXRA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(C=C1Br)CO)OCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrLiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate typically involves the reaction of 2-[4-bromo-2-(hydroxymethyl)phenoxy]acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under suitable conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[4-bromo-2-(carboxymethyl)phenoxy]acetic acid.

    Reduction: 2-[4-hydroxy-2-(hydroxymethyl)phenoxy]acetic acid.

    Substitution: 2-[4-methoxy-2-(hydroxymethyl)phenoxy]acetic acid.

Scientific Research Applications

Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Aliphatic Chains

highlights aromatic alcohols such as 1,2-bis[2-(hydroxymethyl)phenoxy]butylene (Do4OH) and 1,2-bis[2-(hydroxymethyl)phenoxy]hexylene (Do6OH). These compounds share the hydroxymethylphenoxy motif but differ in aliphatic chain length (C4 vs. C6). Key distinctions include:

  • Odd–Even Effect: Odd-numbered aliphatic chains (e.g., C5 in Do5OH) exhibit non-planar molecular conformations, leading to lower melting points and reduced packing density compared to even-numbered chains (C4, C6) .
  • Hydrogen-Bonding Networks : The hydroxymethyl groups in these alcohols facilitate intermolecular H-bonding, whereas the lithium carboxylate in the target compound replaces hydroxyls with ionic interactions, altering thermal stability .
Table 1: Thermal and Structural Properties of Analogues
Compound Aliphatic Chain Length Melting Point (°C) Packing Density Dominant Interactions
Do4OH () C4 (even) 142–144 High H-bonding, van der Waals
Do5OH () C5 (odd) 127–129 Moderate Repulsive H···H interactions
Lithium Target Compound N/A (aromatic core) Not reported Likely moderate Ionic (Li⁺), H-bonding

Functional Analogues in Drug Metabolism Studies

lists metabolites such as 490-M24 (methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate), which shares the hydroxymethylphenoxy group but incorporates a methoxyimino ester. Key comparisons:

  • Electrochemical Reactivity: The lithium carboxylate in the target compound may exhibit higher ionic conductivity than 490-M24’s ester, which has redox-active methoxyimino groups .
  • Antioxidant Potential: Odd-numbered aliphatic analogues (e.g., Do5OH) show moderate antioxidant activity due to hydroxyl group oxidation, but the lithium carboxylate’s electrochemical behavior remains unexplored .

Brominated and Lithium-Containing Analogues

  • Methyl 2-(4-bromophenyl)-2-oxoacetate (5p, ) : This brominated oxoacetate lacks the hydroxymethyl group and lithium ion. Its synthesis involves TBHP-mediated oxidation, suggesting the target compound’s synthesis may require similar oxidative conditions but with lithium salt formation steps .
  • Lithium Salts in : Compounds like lithium;2-(5-methylpyrazin-2-yl)acetate and lithium;2-pyridin-4-ylspiro[3.3]heptane-2-carboxylate share the lithium carboxylate motif but differ in aromatic substituents. The bromine in the target compound likely enhances lipophilicity compared to pyridine or spirocyclic analogues .

Research Findings and Implications

Thermal Stability and Packing Efficiency

The odd–even effect observed in suggests that the target compound’s thermal stability may depend on its ability to balance ionic interactions (Li⁺ coordination) and repulsive H···H interactions. Odd-numbered aliphatic chains reduce melting points despite higher packing density, a trend that may extend to brominated aromatic systems .

Electrochemical Properties

While direct data on the target compound are lacking, structurally related lithium carboxylates () are used in battery electrolytes due to their ionic conductivity. The bromine atom may introduce redox activity, warranting further cyclic voltammetry studies .

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